4-((2-(Pentan-3-yl)quinazolin-4-yl)amino)butanoic acid
Description
4-((2-(Pentan-3-yl)quinazolin-4-yl)amino)butanoic acid is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
4-[(2-pentan-3-ylquinazolin-4-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-12(4-2)16-19-14-9-6-5-8-13(14)17(20-16)18-11-7-10-15(21)22/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBYTDPBNPRANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((2-(Pentan-3-yl)quinazolin-4-yl)amino)butanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with aldehydes.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.
Butanoic Acid Addition: The final step involves the addition of the butanoic acid moiety, which can be achieved through esterification or amidation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-((2-(Pentan-3-yl)quinazolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency .
Scientific Research Applications
4-((2-(Pentan-3-yl)quinazolin-4-yl)amino)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-(Pentan-3-yl)quinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-((2-(Pentan-3-yl)quinazolin-4-yl)amino)butanoic acid can be compared with other quinazoline derivatives, such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
